![molecular formula C10H13ClFN B1445696 (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 1373232-18-8](/img/structure/B1445696.png)
(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and steps involved in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the reagents, products, and conditions of the reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, density, and pH. These properties can be determined through various laboratory techniques .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : A study by Zhu Zhijian et al. presents a practical alternative synthesis method for 8-fluoronaphthalen-1-ylamine, which could be related to the synthesis of compounds like (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride. This method addresses scale-up challenges and provides an effective synthesis route for related compounds (Zhu Zhijian et al., 2007).
Fluorescence Derivatization : V. Frade et al. explored the use of 3-(Naphthalen-1-ylamino)propanoic acid as a fluorescent derivatising agent for amino acids. The derivatives exhibited strong fluorescence, indicating potential applications of related compounds in fluorescence-based assays (V. Frade et al., 2007).
Optical Properties in Medical Diagnosis : Huan-bao Fa et al. synthesized a fluorescent probe related to (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride, demonstrating high binding affinities towards β-amyloids. This indicates potential applications in molecular diagnosis, particularly for Alzheimer’s disease (Huan-bao Fa et al., 2015).
Molecular Imaging : F. Basuli et al. discussed the synthesis of a compound for molecular imaging and monitoring of antiapoptotic drug treatments. The paper emphasizes the importance of compounds like (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride in the development of molecular imaging agents (F. Basuli et al., 2012).
Liquid Crystal Materials for Displays : Tetsuo Kusumoto et al. designed liquid crystal materials with structures related to (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride. These materials exhibited properties suitable for active matrix LCDs, indicating the compound's potential applications in display technology (Tetsuo Kusumoto et al., 2004).
Sensory Applications : T. D. Thangadurai et al. developed a chromogenic receptor utilizing fluorenone and naphthalene moieties, indicating the potential of related structures for sensory applications in detecting specific ions or molecules (T. D. Thangadurai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERMSLPTMJQXPR-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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